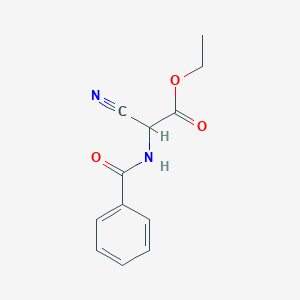

Ethyl 2-benzamido-2-cyanoacetate

Overview

Description

Ethyl 2-benzamido-2-cyanoacetate is a chemical compound with the linear formula C12H12N2O3 . It has a molecular weight of 232.24 . The IUPAC name for this compound is ethyl (benzoylamino)(cyano)acetate . It appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O3/c1-2-17-12(16)10(8-13)14-11(15)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,14,15) . The SMILES representation is CCOC(=O)C(C#N)NC(=O)C1=CC=CC=C1 .

Chemical Reactions Analysis

Cyanoacetohydrazides, which are related to this compound, have been used as precursors in reactions leading to the construction of heterocycles . The reaction mechanism presumably includes the formation of ethyl 2-benzoylmethylene-3-cyano-4-oxo-4-hydrazinobutanoate from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure by attack of NH2 group on the nitrile group .

Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 232.24 and a linear formula of C12H12N2O3 . It should be stored at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 2-benzamido-2-cyanoacetate serves as a precursor in the synthesis of various fused pyran derivatives, showcasing its versatility in organic synthesis. For instance, it has been utilized to afford pyrano derivatives with potential applications in medicinal chemistry due to their structural uniqueness and potential biological activities (Shehab & Ghoneim, 2016). Another example includes its role in the preparation of benzothiazole derivatives, highlighting its utility in constructing complex heterocyclic systems (Carrington et al., 1972).

Biological Activities

The compound has also been a key starting material in studies aimed at evaluating the biological activities of synthesized derivatives. Research includes the investigation of antioxidant and anti-inflammatory activities of certain thiophene derivatives synthesized from this compound. These studies demonstrate the compound's contribution to the development of new therapeutic agents with potential antioxidant and anti-inflammatory properties (Madhavi & Sreeramya, 2017).

Safety and Hazards

Ethyl 2-benzamido-2-cyanoacetate has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Mechanism of Action

Target of Action

Ethyl 2-benzamido-2-cyanoacetate is a chemical compound that primarily targets amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They play a crucial role in the biology and chemical behavior of living organisms .

Mode of Action

The interaction of this compound with its targets involves a process known as cyanoacetylation . In this process, the compound reacts with amines to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of biologically active novel heterocyclic moieties . These moieties are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of various heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists in the last decade .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of other substances, can affect the compound’s interaction with amines . .

Biochemical Analysis

Biochemical Properties

It is known that this compound can be synthesized through a reaction of benzoyl isothiocyanate with malononitrile in KOH−EtOH followed by alkylation with alkyl halides

Cellular Effects

Some studies suggest that benzamide-based compounds, which include Ethyl 2-benzamido-2-cyanoacetate, may have antiviral activities against bird flu influenza (H5N1) with viral reduction in the range of 85-65% .

Molecular Mechanism

It is known that the compound can be synthesized via a coupling reaction between α,β-unsaturated acetals and cyanoacetate

Temporal Effects in Laboratory Settings

Properties

IUPAC Name |

ethyl 2-benzamido-2-cyanoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)10(8-13)14-11(15)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZGULCGNJTQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide](/img/structure/B2710434.png)

![2-[[6-Amino-2-[3-(diethylamino)propylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2710437.png)

![4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2710439.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2710441.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2710446.png)

![Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B2710451.png)